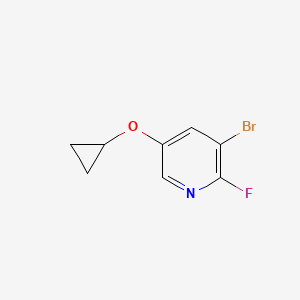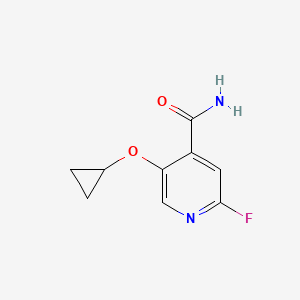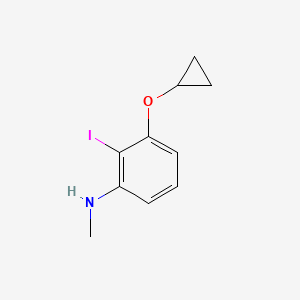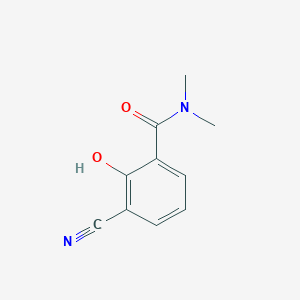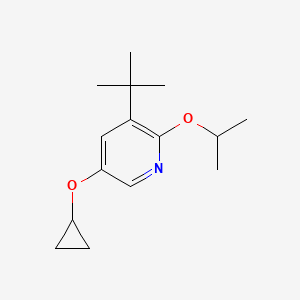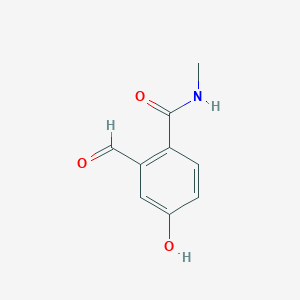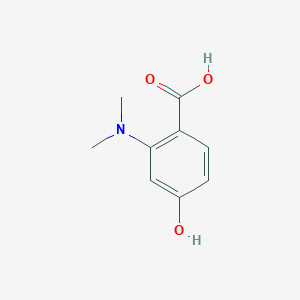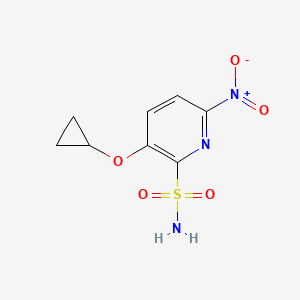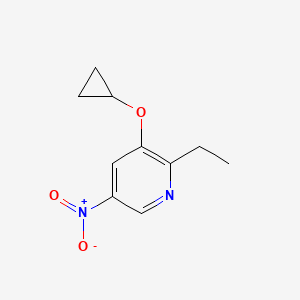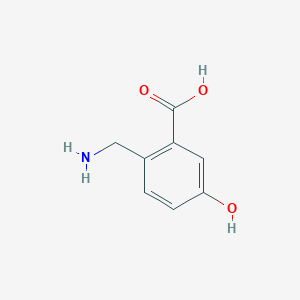
4-Chloro-3-cyclopropoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropoxy-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-5-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the nitration of 4-chloro-3-hydroxypyridine to introduce the nitro group at the 5th position. This is followed by the substitution of the hydroxyl group with a cyclopropoxy group using cyclopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-cyclopropoxy-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropoxy-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Agrochemicals: It is used in the development of novel pesticides and herbicides due to its ability to disrupt specific biological pathways in pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclopropoxy-5-nitropyridine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For instance, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cells. The chloro and cyclopropoxy groups can enhance the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitropyridine: Lacks the cyclopropoxy group but shares similar reactivity.
3-Cyclopropoxy-5-nitropyridine: Lacks the chloro group but has similar applications in medicinal chemistry.
4-Chloro-3-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-3-cyclopropoxy-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The chloro group can increase the compound’s stability and resistance to metabolic degradation .
Eigenschaften
Molekularformel |
C8H7ClN2O3 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
4-chloro-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
YZMUVWGZTROHIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


